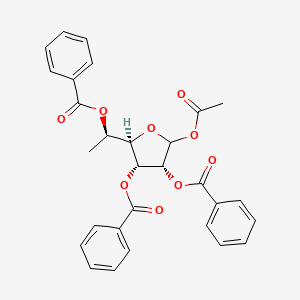
AC-099 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AC-099 (hydrochloride) is a selective full agonist of the neuropeptide FF2 receptor (NPFF2R) and a partial agonist of the neuropeptide FF1 receptor (NPFF1R). It is known for its ability to reverse opioid-induced nociceptive sensitization, making it a valuable compound for studying neurological processes .
Preparation Methods
The synthesis of AC-099 (hydrochloride) involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk .
Chemical Reactions Analysis
AC-099 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
AC-099 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in studies related to neuropeptide receptors and their role in neurological processes.
Medicine: Investigated for its potential therapeutic effects in reversing opioid-induced nociceptive sensitization.
Industry: Utilized in the development of new drugs and therapeutic agents targeting neuropeptide receptors .
Mechanism of Action
The mechanism of action of AC-099 (hydrochloride) involves its binding to the neuropeptide FF2 receptor (NPFF2R) as a full agonist and to the neuropeptide FF1 receptor (NPFF1R) as a partial agonist. This binding leads to the activation of specific molecular pathways that reverse opioid-induced nociceptive sensitization. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of pain signaling pathways .
Comparison with Similar Compounds
AC-099 (hydrochloride) is unique in its selective agonist activity towards NPFF2R and partial agonist activity towards NPFF1R. Similar compounds include:
DF-1012: A structural analog used in the study of asthma and cough.
GW438014A: A selective antagonist of the NPY-Y5 receptor.
SF-22: A neuropeptide Y receptor antagonist with potential anti-inflammatory activity.
These compounds share some structural similarities but differ in their specific receptor targets and biological activities, highlighting the unique properties of AC-099 (hydrochloride).
Properties
Molecular Formula |
C9H9Cl2F3N4 |
|---|---|
Molecular Weight |
301.09 g/mol |
IUPAC Name |
2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C9H8ClF3N4.ClH/c10-7-2-1-5(4-16-17-8(14)15)3-6(7)9(11,12)13;/h1-4H,(H4,14,15,17);1H/b16-4+; |
InChI Key |
OMYOUCJVJYJITH-CQCNNJTASA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/N=C(N)N)C(F)(F)F)Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=NN=C(N)N)C(F)(F)F)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


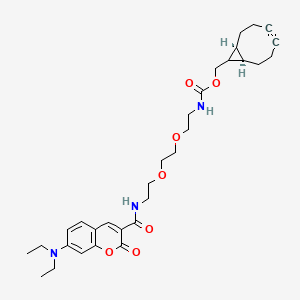
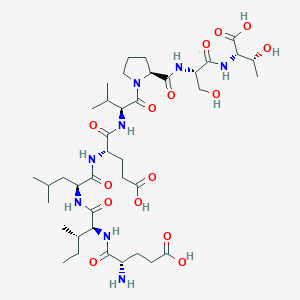
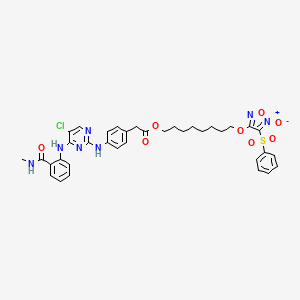


![(2R,3R)-3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B12388642.png)
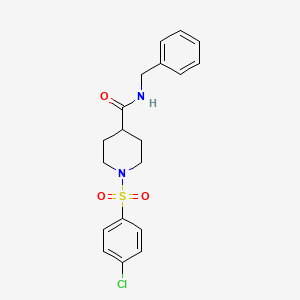
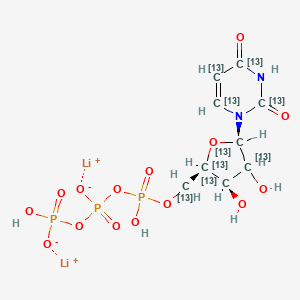
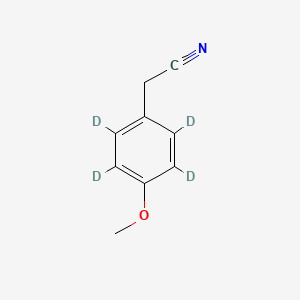
![3-benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine](/img/structure/B12388657.png)
![2-Benzothiazolamine, N-propyl-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B12388658.png)
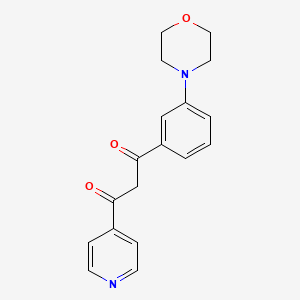
![2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5S,7R,8R,9S)-7-hydroxy-2-[(2R,5R)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B12388674.png)
